molecular formula C20H22BrN7O B2702298 3-{2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine CAS No. 1111975-93-9

3-{2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B2702298
CAS No.: 1111975-93-9
M. Wt: 456.348
InChI Key: YEMFAQVVUKAQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a triazolopyridazine core linked to a 1,2,4-oxadiazolyl group substituted with a 3-bromophenyl moiety. The structure includes a butyl-methylamine side chain, which may influence its pharmacokinetic properties, such as solubility and membrane permeability.

Properties

IUPAC Name

3-[2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN7O/c1-3-4-12-27(2)18-9-8-16-23-24-17(28(16)25-18)10-11-19-22-20(26-29-19)14-6-5-7-15(21)13-14/h5-9,13H,3-4,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMFAQVVUKAQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NN2C(=NN=C2CCC3=NC(=NO3)C4=CC(=CC=C4)Br)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves a multi-step process. The synthetic route often begins with the preparation of the isoxazolo[5,4-d]pyrimidin-4-yl core, followed by the introduction of the 3-fluorophenyl group. The final steps involve the attachment of the N-(3-methylbenzyl)acetamide moiety. Reaction conditions may include the use of various reagents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: It may be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Compounds containing oxadiazole derivatives have demonstrated notable antimicrobial properties. Studies have shown that related compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

Compound NameMIC (µg/mL)Bacteria Tested
Oxadiazole A50Escherichia coli
Oxadiazole B100Staphylococcus aureus
Gentamicin10E. coli, S. aureus

These results indicate that the compound could potentially serve as an effective antibacterial agent.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Research indicates that quinazoline derivatives often act as inhibitors of various kinases involved in cancer progression. The following mechanisms are hypothesized to contribute to its anticancer effects:

  • Inhibition of Kinases: The quinazoline moiety may function as a competitive inhibitor for ATP-binding sites on kinases.
  • DNA Interaction: The oxadiazole group can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species Generation: Some studies suggest that such compounds can induce oxidative stress in cells, leading to apoptosis in malignant cells.

Case Study: A study synthesized various oxadiazole derivatives and tested their cytotoxicity against different cancer cell lines, revealing promising results that warrant further investigation into structure-activity relationships.

Anti-inflammatory Effects

Compounds with similar structural motifs have been associated with anti-inflammatory activities. The ability of this compound to modulate inflammatory pathways could make it a candidate for treating conditions characterized by excessive inflammation.

Mechanism of Action

The mechanism of action of 3-{2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in the immune response. By inhibiting IDO1, the compound can modulate immune pathways and potentially exert therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-butyl-N-methyl-3-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

  • Structural Differences : The primary distinction lies in the substituent on the phenyl ring: 3-bromophenyl in the target compound vs. 3-methylphenyl in this analog. Bromine’s electronegativity and steric bulk may enhance binding affinity to hydrophobic pockets in target proteins compared to the methyl group .
  • Synthetic Routes : Both compounds likely share similar synthetic pathways, involving cyclization reactions for oxadiazole and triazolopyridazine formation. However, bromophenyl substitution may require additional steps, such as halogenation or Suzuki coupling, increasing synthesis complexity .

N-(3-bromophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine

  • Core Structure: This compound replaces the triazolopyridazine-oxadiazole scaffold with a simpler triazole-pyridine system.
  • 2-H triazole) may affect stability and activity. The target compound’s extended structure could improve metabolic stability .

2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one)

  • Structural Complexity: This compound incorporates a triazinoindole core and a bromophenyl-pyrazole moiety. While both compounds feature brominated aromatic groups, the target compound’s oxadiazole-triazolopyridazine system may offer distinct electronic properties for receptor binding .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Bioactivity Notes
Target Compound Triazolopyridazine-oxadiazole 3-Bromophenyl, butyl-methylamine Limited data; hypothesized kinase inhibition
N-butyl-N-methyl-3-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-amine Triazolopyridazine-oxadiazole 3-Methylphenyl Higher lipophilicity; unconfirmed activity
N-(3-bromophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine Triazole-pyridine 3-Bromophenyl Anticancer activity (in vitro)

Research Findings and Limitations

  • Bioactivity Gaps: No direct studies on the target compound’s biological activity were found in the evidence.
  • Synthetic Challenges : Brominated aromatic systems (as in the target compound) may improve target binding but complicate synthesis and scalability compared to methyl-substituted analogs .

Biological Activity

The compound 3-{2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine represents a novel class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure comprising multiple heterocycles, which contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₅H₁₈BrN₅O₂
Molecular Weight 384.24 g/mol
CAS Number Not specified

Anticancer Activity

Research has indicated that compounds containing the 1,2,4-oxadiazole and triazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives similar to our compound showed potent antiproliferative effects against various cancer cell lines including HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) with IC₅₀ values in the low micromolar range .

The proposed mechanisms by which these compounds exert their effects include:

  • Inhibition of Key Enzymes : Compounds with oxadiazole and triazole rings have been shown to inhibit enzymes such as carbonic anhydrase , histone deacetylases , and various kinases involved in cancer progression .
  • Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Antimetastatic Properties : Some derivatives have demonstrated the ability to inhibit cell migration and invasion in vitro, suggesting potential antimetastatic effects .

Antimicrobial Activity

In addition to anticancer properties, this compound may possess antimicrobial activity. Research has shown that oxadiazole derivatives can exhibit antibacterial effects against various pathogens. For instance, certain analogs have been tested against Gram-positive and Gram-negative bacteria with promising results .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a related compound in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups treated with standard chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be within the range of 15–30 µg/mL for effective compounds .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reaction steps are involved?

The compound is synthesized via multi-step heterocyclic coupling reactions. Key steps include:

  • Cyclocondensation : Formation of the 1,2,4-oxadiazole ring using a nitrile and hydroxylamine derivative under reflux conditions .
  • Triazolopyridazine Core Assembly : Coupling of the oxadiazole-ethyl intermediate with a substituted pyridazine precursor via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization from ethanol or DMF .

Q. Which spectroscopic and analytical techniques are critical for confirming its structural identity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., ethyl linker protons at δ 2.8–3.2 ppm; aromatic protons for bromophenyl at δ 7.4–7.8 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ ion matching theoretical mass) .
  • IR Spectroscopy : Detects functional groups (e.g., C=N stretch in oxadiazole at ~1600 cm1^{-1}) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Kinase Inhibition : Use ATP-competitive assays (e.g., fluorescence polarization) against kinases like EGFR or Aurora B .
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa or MCF-7) .

Q. How should researchers assess solubility and stability for in vitro studies?

  • Solubility : Shake-flask method in PBS/DMSO, analyzed via HPLC .
  • Stability : Incubate in simulated physiological conditions (pH 7.4 buffer, 37°C) and monitor degradation by LC-MS over 24–72 hours .

Advanced Research Questions

Q. What strategies optimize structure-activity relationships (SAR) for target selectivity?

  • Substituent Variation : Replace the 3-bromophenyl group with electron-withdrawing (e.g., nitro) or bulky substituents to modulate steric/electronic interactions .
  • Linker Modification : Test ethyl vs. propyl chains to evaluate flexibility and binding pocket accommodation .
  • In Silico Docking : Use tools like AutoDock Vina to predict binding poses against crystallized kinase domains (e.g., PDB: 5TF) .

Q. What methodologies identify molecular targets and mechanistic pathways?

  • Chemical Proteomics : Employ affinity chromatography with a biotinylated analog to pull down interacting proteins, followed by LC-MS/MS identification .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify genes whose loss confers resistance/sensitivity to the compound .

Q. How is metabolic stability evaluated, and what are common metabolic pathways?

  • Microsomal Incubation : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF-MS. Common pathways include:
  • Oxadiazole Ring Cleavage : Hydrolysis to amide intermediates .
  • N-Dealkylation : Removal of N-butyl or N-methyl groups .

Q. What experimental designs assess ecotoxicological impact?

  • Environmental Persistence : OECD 301B test for biodegradability in aqueous systems .
  • Aquatic Toxicity : Daphnia magna acute toxicity assay (48-hour EC50_{50}) .

Q. How is crystallographic data obtained to resolve 3D conformation?

  • X-ray Diffraction : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane) and solve structure using SHELX .
  • DFT Calculations : Compare experimental bond angles/distances with optimized geometries (e.g., Gaussian 09) .

Q. What approaches validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon compound binding using Western blot or MS .
  • BRET/FRET : Bioluminescence resonance energy transfer to study real-time protein-protein interaction disruption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.